An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (5-Bromo-3-chloro-2-fluorophenyl)methanol
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (5-Bromo-3-chloro-2-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromo-3-chloro-2-fluorophenyl)methanol is a polysubstituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its complex substitution pattern presents a unique case for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this molecule, offering insights into the interplay of various substituent effects on chemical shifts and coupling constants. Understanding these spectral features is paramount for confirming the identity and purity of the compound, which is a critical step in any research and development pipeline.
This document will delve into the theoretical basis for the predicted spectral data, supported by experimental data from structurally analogous compounds. We will explore the experimental procedures for acquiring such data and present the predicted values in a clear, tabular format. Furthermore, this guide will feature visualizations to aid in the understanding of the molecular structure and the process of spectral interpretation.
Experimental Methodology
The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. The following protocol outlines a standard procedure for the preparation and analysis of a sample of (5-Bromo-3-chloro-2-fluorophenyl)methanol.
Sample Preparation
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Solvent Selection : A deuterated solvent that is chemically inert and effectively dissolves the analyte is chosen. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent peak. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆, depending on the solubility of the compound.[1]
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Concentration : For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the compound in 0.6-0.75 mL of the deuterated solvent is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 50-100 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.[1]
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Sample Filtration : To remove any particulate matter that could degrade the spectral resolution, the sample solution is filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
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NMR Tube : A clean, high-quality 5 mm NMR tube is used to ensure optimal magnetic field homogeneity.
Instrumentation and Data Acquisition
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Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for analyzing complex aromatic systems.
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¹H NMR Parameters :
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Pulse Sequence : A standard single-pulse experiment.
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Acquisition Time : Typically 2-4 seconds.
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Relaxation Delay : 1-5 seconds, to allow for full relaxation of the protons between scans.
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Number of Scans : 8 to 16 scans are usually sufficient for a sample of this concentration.
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¹³C NMR Parameters :
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Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H couplings and to benefit from the Nuclear Overhauser Effect (NOE).
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Acquisition Time : 1-2 seconds.
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Relaxation Delay : 2-5 seconds.
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Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
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Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts and coupling constants in the NMR spectra of (5-Bromo-3-chloro-2-fluorophenyl)methanol are influenced by the electronic effects (both inductive and resonance) of the bromo, chloro, fluoro, and hydroxymethyl substituents. The predictions presented below are based on the analysis of substituent effects and data from similar compounds.
Molecular Structure and Numbering
Caption: A generalized workflow for NMR spectral analysis.
The predicted ¹H NMR spectrum will clearly show two aromatic protons. The downfield shift of H6 is attributed to the deshielding cone of the C-F bond. The multiplicities of both H4 and H6 as doublets of doublets are diagnostic, confirming their coupling to each other and to the fluorine atom. The methylene protons' signal as a doublet coupled to the hydroxyl proton is also a key indicator, though this coupling can be affected by experimental conditions.
In the ¹³C NMR spectrum, the most striking feature is the large one-bond coupling constant of C2 with the fluorine atom, a definitive characteristic of a C-F bond. The smaller, two-, three-, and four-bond couplings provide valuable information for assigning the remaining carbon signals. The chemical shifts of the carbons are a composite of the electronic effects of all the substituents, and their careful analysis allows for the unambiguous assignment of each carbon in the aromatic ring.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of (5-Bromo-3-chloro-2-fluorophenyl)methanol is a powerful tool for its structural verification. While experimentally obtained data is the gold standard, the predictive analysis presented in this guide, based on established principles of NMR spectroscopy and data from analogous compounds, provides a robust framework for what to expect. The distinct patterns of chemical shifts and, particularly, the proton-fluorine and carbon-fluorine coupling constants, serve as unique fingerprints for this molecule. This in-depth understanding is crucial for scientists engaged in the synthesis, purification, and application of this and related compounds, ensuring the integrity of their research and the quality of their products.
References
- Royal Society of Chemistry. (n.d.). NMR data for the alcohols (3).
-
ResearchGate. (n.d.). 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl.... Retrieved from [Link]
-
YouTube. (2018, January 23). expt 11 benzyl alcohol IR and NMR video. Retrieved from [Link]
-
Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chlorobenzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chlorobenzoyl chloride. Retrieved from [Link]
-
RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]
-
ACS Publications. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chlorobenzyl alcohol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Publications. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]
-
Blogs. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
NIH. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Bromo-3-chloro-5-fluorotoluene. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chlorotoluene. Retrieved from [Link]
-
Chemical Shifts. (n.d.). 3,5-Dichlorobenzyl alcohol, chlorodifluoroacetate - Optional[13C NMR]. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S10. 1 H NMR spectrum of benzyl alcohol, (–)-sparteine and their.... Retrieved from [Link]
